REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([C:15](OCC)=[O:16])[CH:12]=[N:11]2)=[CH:6][CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[F:21][C:2]([F:1])([F:20])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[N:11]2)=[CH:6][CH:5]=1 |f:1.2.3.4.5.6|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)N1N=CC(=C1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |